3-(Chloromethyl)phenyl 4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)phenyl 4-methylpentanoate is an organic compound with the molecular formula C13H17ClO2 and a molecular weight of 240.73 g/mol. This compound is characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to a 4-methylpentanoate ester group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)phenyl 4-methylpentanoate typically involves the esterification of 3-(chloromethyl)phenol with 4-methylpentanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction conditions often include heating the reactants under reflux to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)phenyl 4-methylpentanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.
Reduction: Reducing agents like LiAlH4 or NaBH4 are used in anhydrous solvents such as ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Products include hydroxymethyl, aminomethyl, or thiomethyl derivatives.
Oxidation: Products include quinones or other oxidized phenyl derivatives.
Reduction: Products include the corresponding alcohols or reduced ester derivatives.
Scientific Research Applications
3-(Chloromethyl)phenyl 4-methylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)phenyl 4-methylpentanoate involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular oxidative states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
[3-(Bromomethyl)phenyl] 4-methylpentanoate: Similar structure but with a bromine atom instead of chlorine.
[3-(Hydroxymethyl)phenyl] 4-methylpentanoate: Contains a hydroxymethyl group instead of chloromethyl.
[3-(Aminomethyl)phenyl] 4-methylpentanoate: Contains an aminomethyl group instead of chloromethyl.
Uniqueness
The presence of the chloromethyl group in 3-(Chloromethyl)phenyl 4-methylpentanoate makes it particularly reactive in nucleophilic substitution reactions, providing a versatile intermediate for the synthesis of various derivatives. Its unique reactivity and stability under different conditions make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
[3-(chloromethyl)phenyl] 4-methylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2/c1-10(2)6-7-13(15)16-12-5-3-4-11(8-12)9-14/h3-5,8,10H,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHLEHFIDAFGRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)OC1=CC=CC(=C1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.